N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide

Description

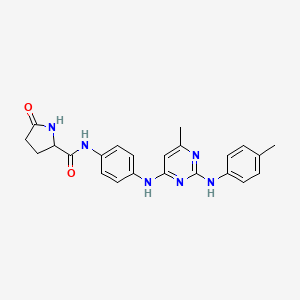

This compound features a pyrimidine core substituted at position 2 with a p-tolylamino group (methyl-substituted phenylamino) and at position 6 with a methyl group. The pyrimidine ring is further linked via an amino group to a phenyl ring, which is connected to a 5-oxopyrrolidine-2-carboxamide moiety. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to pyrimidine-based scaffolds .

Properties

IUPAC Name |

N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2/c1-14-3-5-18(6-4-14)27-23-24-15(2)13-20(29-23)25-16-7-9-17(10-8-16)26-22(31)19-11-12-21(30)28-19/h3-10,13,19H,11-12H2,1-2H3,(H,26,31)(H,28,30)(H2,24,25,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTUAFMUOCOBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)NC(=O)C4CCC(=O)N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between an appropriate β-diketone and guanidine in the presence of a base such as sodium ethoxide.

Amination: The pyrimidine core is then aminated using p-toluidine under reflux conditions to introduce the p-tolylamino group.

Coupling Reaction: The aminated pyrimidine is coupled with 4-aminobenzoyl chloride in the presence of a base like triethylamine to form the intermediate.

Cyclization: The intermediate undergoes cyclization with 5-oxopyrrolidine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling, and inhibiting them can help control diseases like cancer.

Medicine

In medicine, this compound is being explored for its anticancer properties. By inhibiting specific kinases, it can potentially stop the proliferation of cancer cells, making it a candidate for targeted cancer therapies.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the creation of drugs with improved efficacy and reduced side effects.

Mechanism of Action

The compound exerts its effects primarily by inhibiting protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are essential for cancer cell growth and survival, leading to apoptosis (programmed cell death) of the cancer cells.

Comparison with Similar Compounds

Research Findings and Implications

- Conformational Stability: Dihedral angles in pyrimidine derivatives (e.g., 12.8° in ) suggest planar deviations that may affect binding to flat enzymatic pockets. The target compound’s p-tolylamino group likely adopts a similar conformation, optimizing π-π stacking .

- Solubility and Bioavailability : The 5-oxopyrrolidine group in the target compound enhances hydrophilicity compared to thiazole or benzyl-substituted analogues. This could improve pharmacokinetics in aqueous environments.

- Biological Activity: Pyrimidine derivatives in exhibit antibacterial and antifungal activity. The target compound’s p-tolylamino group may enhance target affinity compared to halogenated analogues due to methyl’s electron-donating effects .

Biological Activity

N-(4-((6-methyl-2-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article focuses on its biological activity, including anticancer and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms, important for biological activity.

- Pyrrolidine Ring : A five-membered ring that contributes to the compound's overall stability and reactivity.

- Carboxamide Group : Enhances solubility and can influence biological interactions.

Molecular Formula

The molecular formula of this compound is with a molecular weight of approximately 420.48 g/mol.

IUPAC Name

The IUPAC name is N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]-5-oxopyrrolidine-2-carboxamide.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against human lung adenocarcinoma (A549) cells.

The compound acts primarily as a kinase inhibitor, which plays a crucial role in cell signaling pathways associated with cancer proliferation. By inhibiting specific kinases, it can potentially halt the growth of cancer cells.

Case Study Findings

In a study comparing various derivatives, it was found that compounds with free amino groups demonstrated enhanced anticancer activity compared to those with acetylamino fragments. The most potent derivatives reduced A549 cell viability significantly while showing lower cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial efficacy against multidrug-resistant pathogens.

Antimicrobial Efficacy

The compound was tested against various strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The results showed promising antimicrobial activity, indicating its potential as a treatment for infections caused by resistant strains .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other known kinase inhibitors:

| Compound Name | Mechanism of Action | Target Kinases | Clinical Use |

|---|---|---|---|

| Imatinib | BCR-ABL inhibitor | BCR-ABL | Chronic Myeloid Leukemia |

| Dasatinib | Multi-kinase inhibitor | Various | CML and ALL |

| Erlotinib | EGFR tyrosine kinase inhibitor | EGFR | Non-small cell lung cancer |

| N-(4...carboxamide | Kinase inhibitor | Specific kinases | Potential targeted therapy |

This comparison highlights the potential specificity and reduced side effects of N-(4...carboxamide) compared to broader-spectrum inhibitors like dasatinib.

Research Applications

The synthesis of N-(4...carboxamide) allows for further modifications leading to novel derivatives that may enhance its efficacy and selectivity against cancer and resistant pathogens. Its unique structure provides a scaffold for designing new therapeutic agents in both oncology and infectious disease management.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, starting with pyrimidine ring functionalization and subsequent coupling reactions. Key steps include:

- Step 1: Formation of the pyrimidine core via condensation of 6-methyl-2-(p-tolylamino)pyrimidin-4-amine with appropriate precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Coupling the pyrimidine intermediate with 4-aminophenylpyrrolidone-carboxamide using amide bond-forming reagents (e.g., EDC/HOBt) .

- Optimization: Temperature control (60–80°C) and solvent choice (polar aprotic solvents like DMF or DCM) are critical for high yields (>70%) and purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups, aromatic protons) .

- Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]⁺ peak at m/z 447.2) .

- X-ray Crystallography: Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between pyrrolidone carbonyl and pyrimidine NH groups) .

Q. What purification methods are recommended for isolating this compound?

- Chromatography: Use silica gel column chromatography with gradients of ethyl acetate/hexane (30–70%) for intermediate purification .

- Recrystallization: Final product recrystallized from ethanol/water (1:1) to achieve >98% purity .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways .

- Reaction Path Search Algorithms: Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation .

- Example: A study on similar pyrimidines used DFT to optimize Ullmann coupling conditions, reducing reaction time by 40% .

Q. How do structural modifications influence biological activity? Insights from SAR studies.

- Key Substituents:

- SAR Findings:

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Study: Discrepancies in IC₅₀ values for similar compounds were traced to variations in assay conditions (e.g., ATP concentration in kinase assays) .

- Methodological Fixes:

Q. What in vivo pharmacokinetic challenges are anticipated, and how can they be addressed?

- Challenges:

- Low oral bioavailability due to poor solubility (<10 µg/mL in PBS).

- Rapid metabolism of the pyrrolidone ring by CYP3A4 .

- Solutions:

Q. What advanced spectroscopic techniques elucidate dynamic molecular interactions?

Q. Tables for Key Data

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Ullmann Coupling | 72 | 95 | |

| Amide Coupling (EDC/HOBt) | 68 | 98 | |

| Microwave-Assisted | 85 | 97 |

Table 2: Biological Activity of Structural Analogs

| Compound Modification | Target | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| 6-Methyl (Parent Compound) | EGFR | 12 | 8.5 |

| 6-Chloro | EGFR | 45 | 22 |

| Pyrrolidone → Piperidone | Aurora Kinase | 210 | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.